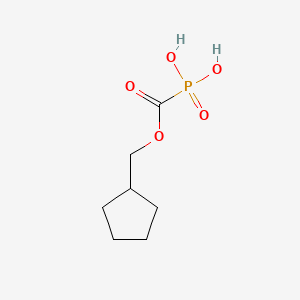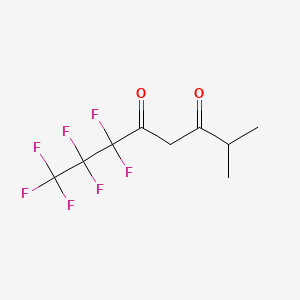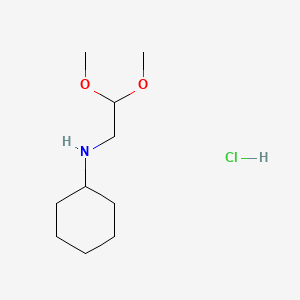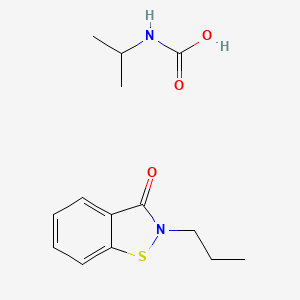
2-cyclohexylphenolate;triphenyl(propyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexylphenolate;triphenyl(propyl)phosphanium is a chemical compound with the molecular formula C33H37OP. It is a salt formed by the combination of triphenyl(propyl)phosphanium and 2-cyclohexylphenolate. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of triphenyl(propyl)phosphanium chloride with 2-cyclohexylphenol. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-cyclohexylphenolate;triphenyl(propyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenolate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenolates .
Scientific Research Applications
2-cyclohexylphenolate;triphenyl(propyl)phosphanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyclohexylphenolate;triphenyl(propyl)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, forming complexes with metal ions and facilitating catalytic reactions. It also influences various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis and as a ligand for transition metal complexes.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine, used as a reagent in organic synthesis.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine, used in various chemical reactions.
Uniqueness
2-cyclohexylphenolate;triphenyl(propyl)phosphanium is unique due to its specific combination of a phosphonium salt with a phenolate group, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its potential biological activities set it apart from other similar compounds .
Properties
CAS No. |
94231-14-8 |
|---|---|
Molecular Formula |
C33H37OP |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-cyclohexylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C12H16O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h3-17H,2,18H2,1H3;4-5,8-10,13H,1-3,6-7H2/q+1;/p-1 |
InChI Key |
BGSZHSLKNHVYBZ-UHFFFAOYSA-M |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)C2=CC=CC=C2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


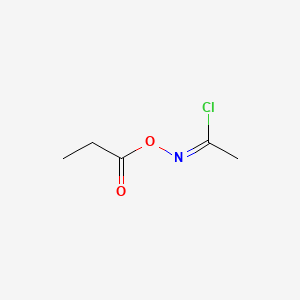
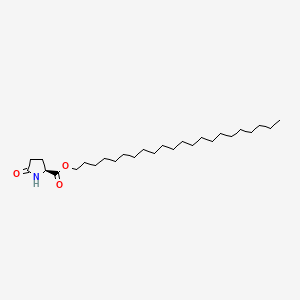
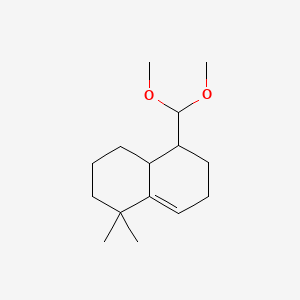

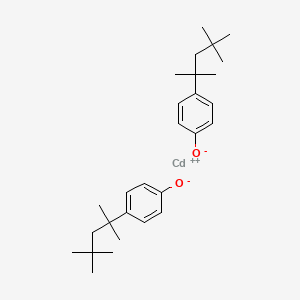


![[1-Adamantyloxy(hydroxy)phosphoryl]formic acid](/img/structure/B12675725.png)
